5-chloro-2-methylpyridine-N-oxide

Übersicht

Beschreibung

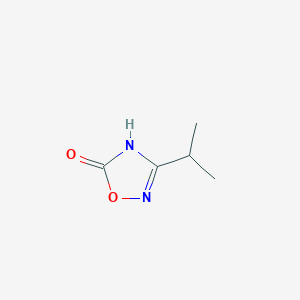

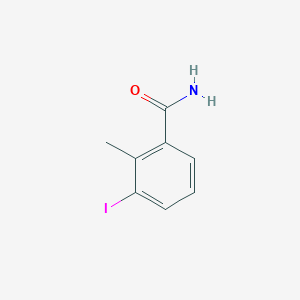

5-Chloro-2-methylpyridine-N-oxide (CAS number: 20173-49-3) is a chemical compound with the molecular formula C₆H₆ClNO . It is also known by other names, including 2-chloro-5-methylpyridine-N-oxide and Fampridine Impurity 172 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a chlorine atom (Cl) at position 2 and a methyl group (CH₃) at position 5. The nitrogen atom (N) is oxidized, forming the N-oxide functional group. The compound’s empirical formula is C₆H₆ClNO, and its molecular weight is approximately 143.57 g/mol .

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Nanosized Metal Oxides in Heavy Metal Removal

Nanosized metal oxides, including variants like ferric, manganese, aluminum, titanium, magnesium, and cerium oxides, have been recognized for their high surface area and specific affinity, which makes them particularly effective in adsorbing heavy metals from aqueous systems. These oxides are not only used in removing heavy metals but are also significant in developing better applicable materials for practical usage, like granular oxides or composite materials. This has become a prominent area of research in recent years (Hua et al., 2012).

Metal Oxide Nanoparticles in Medicine and Technology

Metal oxide nanoparticles have unique size-dependent properties, which drastically differ from their bulk materials and are used in a wide array of applications across fields like medicine, energy storage, catalysis, food packaging, and sensing. However, their tendency to adhere and aggregate due to different surface structures poses a challenge, which is addressed by using coupling agents. This helps in modifying the nanoparticles for enhanced interaction and stability (Mallakpour & Madani, 2015).

Titanium Dioxide Nanoparticles in Photodynamic Therapy

Titanium dioxide nanoparticles have shown significant potential in medical therapies. Their ability to produce reactive oxygen species when illuminated in aqueous media with UV light makes them suitable for photodynamic therapy in treating various diseases, including cancer and antibiotic-resistant bacteria. These nanoparticles can be used both in their pure form and as composites, with increased light absorption, indicating their utility in targeted therapy in medicine (Ziental et al., 2020).

Oxygen-deficient Metal Oxide Nanostructures in Energy Applications

The development of oxygen-deficient metal oxides, particularly in nanostructures, has shown enhanced performance in applications like photoelectrochemical water oxidation. The increased electrical conductivities due to controlled incorporation of oxygen vacancies improve the performance of these metal oxides in various energy conversion and storage applications (Wang, Ling, & Li, 2012).

Metal Oxide Nanoparticles in Antimicrobial Applications

The application of metal oxide nanoparticles, including types like Al2O3, TiO2, ZnO, and CuO, has been extensively studied due to their toxicity towards a wide range of microorganisms. Their high potency in killing numerous bacteria, coupled with their lack of toxicity towards humans at effective concentrations, marks them as promising antimicrobial agents. Despite this, the overall effectiveness of these nanoparticles depends on various factors like surface charge, shape, concentration, and dispersion (Hoseinzadeh et al., 2017).

Eigenschaften

IUPAC Name |

5-chloro-2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-5-2-3-6(7)4-8(5)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQMZTXMCAPZAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=C(C=C1)Cl)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

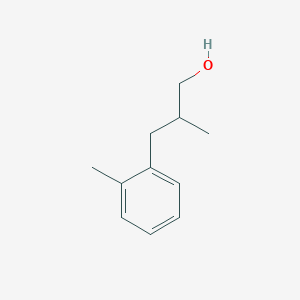

![2-[(3-Trifluoromethylphenyl)oxy]ethanol](/img/structure/B3143273.png)

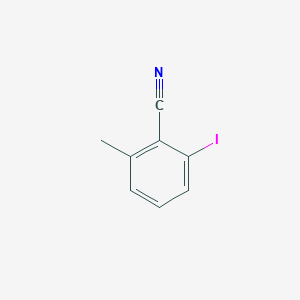

![2-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B3143354.png)